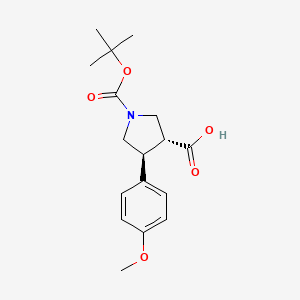
trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine
Overview
Description
Trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine: is a synthetic organic compound with the molecular formula C17H23NO5. It is characterized by a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a carboxyl group, and a 4-methoxyphenyl group. This compound is notable for its applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals.
Mechanism of Action
Target of Action
It is renowned for its pharmacological attributes and finds application in synthesizing medications tailored for precise afflictions .
Mode of Action
It is known to be a pivotal compound within the biomedical industry and assumes a paramount position in drug development for diverse ailments .
Biochemical Pathways
Its multifarious uses encompass the mitigation of inflammation, management of pain, and combatting of neurological maladies .
Result of Action
It is known for its role in drug development for diverse ailments .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde, pyrrolidine, and tert-butyl chloroformate.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving the condensation of 4-methoxybenzaldehyde with pyrrolidine.
Introduction of Boc Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxyl group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods:
In industrial settings, the synthesis of trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation Products: Hydroxylated derivatives of the original compound.
Reduction Products: Alcohols or aldehydes derived from the carboxyl group.
Substitution Products: Deprotected pyrrolidine derivatives ready for further functionalization.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of complex organic molecules.
Protecting Group: The Boc group serves as a protecting group for amines in multi-step organic syntheses.
Biology:
Enzyme Inhibitors: The compound is used in the design of enzyme inhibitors, particularly those targeting proteases.
Receptor Ligands: It serves as a ligand in the study of receptor-ligand interactions.
Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical compounds aimed at treating neurological disorders and inflammation.
Prodrugs: Acts as a precursor in the development of prodrugs that are activated in vivo.
Industry:
Pharmaceutical Manufacturing: Employed in the large-scale production of active pharmaceutical ingredients (APIs).
Chemical Research: Used in research and development laboratories for the synthesis of novel compounds.
Comparison with Similar Compounds
Trans-1-Boc-3-carboxy-4-phenylpyrrolidine: Lacks the methoxy group, resulting in different reactivity and biological activity.
Trans-1-Boc-3-carboxy-4-(4-hydroxyphenyl)pyrrolidine: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and interaction with biological targets.
Trans-1-Boc-3-carboxy-4-(4-fluorophenyl)pyrrolidine: The fluorine substitution alters the electronic properties and metabolic stability of the compound.
Uniqueness:
Trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This substitution enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound in drug development.
Properties
IUPAC Name |
(3R,4S)-4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-5-7-12(22-4)8-6-11/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEHHCOIDMZBSU-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B1440258.png)
![2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B1440260.png)

![1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B1440263.png)
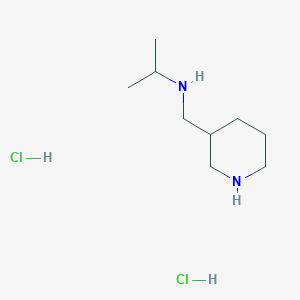
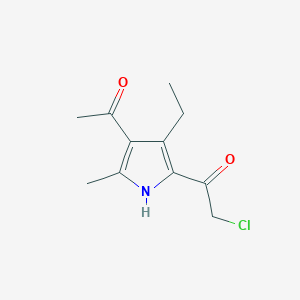
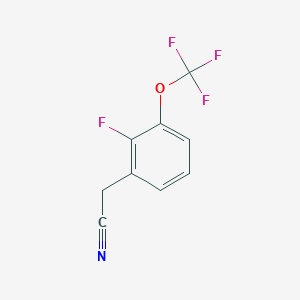
![N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1440275.png)
![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1440276.png)
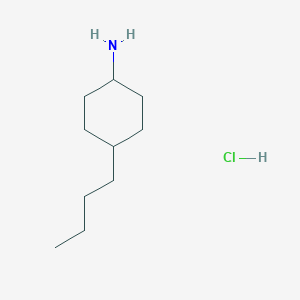
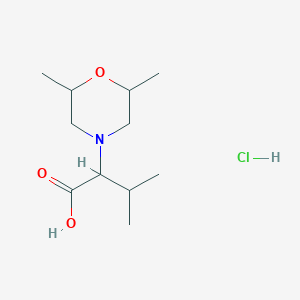
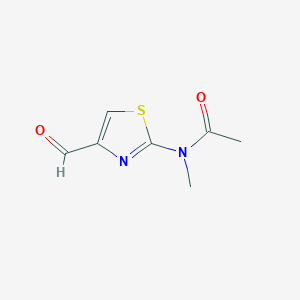
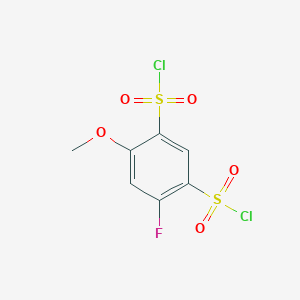
![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea](/img/structure/B1440281.png)
